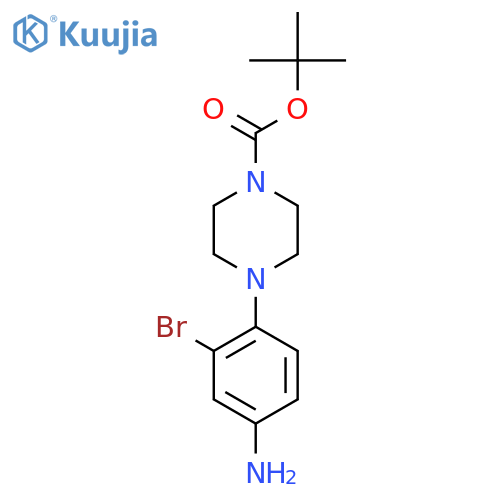

Cas no 1314985-71-1 (tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate)

1314985-71-1 structure

商品名:tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

CAS番号:1314985-71-1

MF:C15H22BrN3O2

メガワット:356.258082866669

MDL:MFCD19684092

CID:1025220

PubChem ID:54759042

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

- 4-(4-BOC-piperazino)-3-bromoaniline

- 1314985-71-1

- MFCD19684092

- CS-0208946

- 1-Piperazinecarboxylic acid, 4-(4-amino-2-bromophenyl)-, 1,1-dimethylethyl ester

- BS-20524

- A888441

- DTXSID90716648

- AKOS015897825

-

- MDL: MFCD19684092

- インチ: InChI=1S/C15H22BrN3O2/c1-15(2,3)21-14(20)19-8-6-18(7-9-19)13-5-4-11(17)10-12(13)16/h4-5,10H,6-9,17H2,1-3H3

- InChIKey: UEPRIGMZKJEVEY-UHFFFAOYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)N)Br

計算された属性

- せいみつぶんしりょう: 355.09000

- どういたいしつりょう: 355.08954g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 364

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.7

- トポロジー分子極性表面積: 58.8Ų

じっけんとくせい

- PSA: 58.80000

- LogP: 3.67250

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate セキュリティ情報

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 税関データ

- 税関コード:2933599090

- 税関データ:

中国税関コード:

2933599090概要:

29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

申告要素:

製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

要約:

2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB309034-1 g |

4-(4-Boc-piperazino)-3-bromoaniline, 95%; . |

1314985-71-1 | 95% | 1g |

€297.00 | 2023-04-26 | |

| TRC | B750300-100mg |

tert-Butyl 4-(4-Amino-2-bromophenyl)piperazine-1-carboxylate |

1314985-71-1 | 100mg |

$ 65.00 | 2022-06-06 | ||

| TRC | B750300-50mg |

tert-Butyl 4-(4-Amino-2-bromophenyl)piperazine-1-carboxylate |

1314985-71-1 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Fluorochem | 213635-5g |

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |

1314985-71-1 | 95% | 5g |

£450.00 | 2022-03-01 | |

| Fluorochem | 213635-1g |

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate |

1314985-71-1 | 95% | 1g |

£150.00 | 2022-03-01 | |

| A2B Chem LLC | AA41707-5g |

4-(4-BOC-piperazino)-3-bromoaniline |

1314985-71-1 | 95% | 5g |

$402.00 | 2024-04-20 | |

| A2B Chem LLC | AA41707-1g |

4-(4-BOC-piperazino)-3-bromoaniline |

1314985-71-1 | 95% | 1g |

$142.00 | 2024-04-20 | |

| TRC | B750300-500mg |

tert-Butyl 4-(4-Amino-2-bromophenyl)piperazine-1-carboxylate |

1314985-71-1 | 500mg |

$ 160.00 | 2022-06-06 | ||

| abcr | AB309034-1g |

4-(4-Boc-piperazino)-3-bromoaniline, 95%; . |

1314985-71-1 | 95% | 1g |

€297.00 | 2025-02-15 | |

| abcr | AB309034-5g |

4-(4-Boc-piperazino)-3-bromoaniline, 95%; . |

1314985-71-1 | 95% | 5g |

€807.00 | 2025-02-15 |

tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate 関連文献

-

Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926

-

Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

1314985-71-1 (tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate) 関連製品

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1314985-71-1)tert-Butyl 4-(4-amino-2-bromophenyl)piperazine-1-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):176.0/478.0